1-[4-(4,5-Dichloroimidazol-1-yl)phenyl]-3-[4-(trifluoromethoxy)phenyl]urea
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Overview
Description
“1-[4-(4,5-Dichloroimidazol-1-yl)phenyl]-3-[4-(trifluoromethoxy)phenyl]urea” is a compound of interest in the pharmaceutical industry. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular formula of this compound is C17H11Cl2F3N4O2, and its molecular weight is 431.2. It contains an imidazole ring, which is known as 1, 3-diazole .Scientific Research Applications
Urea-Based Fertilizers
Recent research on the problems encountered in the use of urea as a nitrogen fertilizer highlighted the adverse effects of urea fertilizers on seed germination and seedling growth in soil. This is due to ammonia produced through the hydrolysis of urea by soil urease. The addition of a urease inhibitor to these fertilizers can eliminate these adverse effects, making urea-based fertilizers more efficient and less harmful to the seed germination process (Bremner, 1995).
Proteostasis and Therapeutic Effects
The therapeutic effects of 4-phenylbutyric acid (4-PBA) in maintaining proteostasis were explored, revealing its properties as a low-weight molecular weight chemical chaperone. This substance prevents misfolded protein aggregation and alleviates endoplasmic reticulum (ER) stress, potentially alleviating various pathologies. This is significant because maintaining adequate ER homeostasis is crucial for proper protein folding and function, and 4-PBA's role in this process could have broad therapeutic applications (Kolb et al., 2015).
Urease Inhibitors in Medicine
Urease inhibitors have been studied extensively for their potential applications in medicine, particularly in treating serious infections caused by Helicobacter pylori in the gastric tract, as well as Proteus and related species in the urinary tract. These studies have led to the development and patenting of various groups of urease inhibitors, indicating the significant medical potential of these compounds (Kosikowska & Berlicki, 2011).
Biological Responses to Urea-Based Herbicides
Studies on the biological responses to urea-based herbicides, particularly in fish and amphibians, have been conducted to understand the effects of agricultural run-off on aquatic environments. These studies provide insights into the sub-lethal effects of such herbicides and suggest potential new endpoints for future investigations, which is crucial for understanding the broader ecological impact of these substances (Marlatt & Martyniuk, 2017).
Urea Biosensors
The development of urea biosensors has been significant in detecting and quantifying urea concentration, crucial in diagnosing and monitoring various health conditions, as well as in agricultural and food industries. The use of different nanoparticles and conducting polymers in urea biosensors is a rapidly advancing field, reflecting the importance of urea measurement in a wide range of applications (Botewad et al., 2021).
Future Directions
Imidazole has become an important synthon in the development of new drugs . The future directions for “1-[4-(4,5-Dichloroimidazol-1-yl)phenyl]-3-[4-(trifluoromethoxy)phenyl]urea” could involve further exploration of its potential therapeutic applications, given the broad range of biological activities exhibited by imidazole derivatives .
Mechanism of Action
Target of Action
The primary target of the compound is currently unknown. The compound contains an imidazole ring, which is known to be a core component of many biologically active compounds . Imidazole derivatives have shown a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . The interaction with these targets can lead to changes in cellular processes, potentially resulting in the observed biological activities.
Biochemical Pathways
Given the wide range of biological activities exhibited by imidazole derivatives, it is likely that multiple pathways could be affected .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .
Properties
IUPAC Name |
1-[4-(4,5-dichloroimidazol-1-yl)phenyl]-3-[4-(trifluoromethoxy)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2F3N4O2/c18-14-15(19)26(9-23-14)12-5-1-10(2-6-12)24-16(27)25-11-3-7-13(8-4-11)28-17(20,21)22/h1-9H,(H2,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZLVVRRWSGYNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)N3C=NC(=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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